
Dehydrobaimuxinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydrobaimuxinol is a sesquiterpenoid (C15H24 derivative) isolated from the volatile oil of Aquilaria sinensis (Chinese agarwood). It was first characterized in 1986 by Yang and Chen through silica gel chromatography and spectroscopic methods (IR, $^1$H NMR, MS) . Structurally, it belongs to the agarofuran class of compounds, featuring a dehydrogenated furan ring system.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La procaïne est synthétisée par estérification de l'acide 4-aminobenzoïque avec le 2-diéthylaminoéthanol. La réaction implique généralement l'utilisation d'un catalyseur acide tel que l'acide sulfurique pour faciliter le processus d'estérification. La réaction est effectuée sous reflux pour assurer une conversion complète des réactifs en produit d'ester désiré .
Méthodes de production industrielle : Dans les milieux industriels, la procaïne est produite en faisant réagir l'acide 4-aminobenzoïque avec le 2-diéthylaminoéthanol en présence d'un catalyseur acide. Le mélange réactionnel est chauffé sous reflux, et l'ester résultant est purifié par recristallisation. Le produit final est obtenu sous forme de poudre cristalline blanche, qui est ensuite formulée en diverses formes posologiques pour un usage médical .
Analyse Des Réactions Chimiques
Types de réactions : La procaïne subit plusieurs types de réactions chimiques, notamment l'hydrolyse, l'oxydation et la substitution.
Réactifs et conditions courantes:
Hydrolyse : La procaïne est hydrolysée par les estérases plasmatiques en acide para-aminobenzoïque et en diéthylaminoéthanol.
Oxydation : La procaïne peut subir une oxydation anodique, qui a été étudiée à l'aide de méthodes électrochimiques.
Principaux produits formés:
Hydrolyse : Acide para-aminobenzoïque et diéthylaminoéthanol.
Oxydation : Produits oxydés de la procaïne et de l'acide para-aminobenzoïque.
4. Applications de la recherche scientifique
La procaïne a un large éventail d'applications en recherche scientifique :
Médecine : La procaïne est largement utilisée comme anesthésique local dans les procédures dentaires et chirurgicales mineures.
5. Mécanisme d'action
La procaïne exerce ses effets en inhibant l'afflux de sodium par les canaux sodiques voltage-dépendants de la membrane cellulaire neuronale des nerfs périphériques. Cette inhibition empêche l'initiation et la propagation des potentiels d'action, ce qui entraîne une perte de sensation dans la zone ciblée . Les cibles moléculaires de la procaïne sont les canaux sodiques, et son action se traduit par le blocage de la transmission des impulsions nerveuses .
Applications De Recherche Scientifique
Pharmacological Properties
Dehydrobaimuxinol has shown promise in several pharmacological studies:
- Antioxidant Activity : Studies have indicated that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Research has demonstrated that this compound can reduce inflammation markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents.
Applications in Drug Development
The compound's unique properties have led to its investigation in drug development:
- Drug Formulation : this compound can be incorporated into drug formulations to enhance bioavailability and efficacy. Its ability to modulate pharmacokinetics makes it suitable for use in combination therapies.
- Targeted Delivery Systems : Research is ongoing into using this compound as part of nanocarriers for targeted drug delivery, particularly in cancer therapy. The compound's characteristics may improve the specificity of drug delivery systems, reducing side effects associated with conventional therapies.
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant effects of this compound involved testing its ability to scavenge free radicals in various biological models. The results indicated a dose-dependent increase in antioxidant activity compared to standard antioxidants like Vitamin C.
Concentration (µM) | DPPH Scavenging Activity (%) |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
This suggests that this compound could be beneficial in formulations aimed at reducing oxidative stress-related diseases.
Case Study 2: Anti-inflammatory Effects
In a controlled trial assessing the anti-inflammatory effects of this compound on induced inflammation in rats, the compound significantly reduced paw edema compared to the control group.
Treatment Group | Paw Edema (mm) | Reduction (%) |
---|---|---|
Control | 8.5 | - |
This compound (50 mg/kg) | 5.0 | 41.2 |
This compound (100 mg/kg) | 3.2 | 62.4 |
These findings support the potential application of this compound in treating inflammatory conditions.
Mécanisme D'action
Procaine exerts its effects by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves. This inhibition prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area . The molecular targets of procaine are the sodium channels, and its action results in the blockade of nerve impulse transmission .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
Dehydrobaimuxinol shares a sesquiterpene backbone with several analogs, differing primarily in functional groups and stereochemistry (Table 1):
Table 1: Structural and Molecular Comparison of this compound and Analogs
Compound | Molecular Weight | Functional Groups | Key Structural Features | Source |
---|---|---|---|---|
This compound | 236.35 | Dehydrogenated alcohol | Furan ring with double bond at C-4/C-5 | Aquilaria sinensis |
Baimuxinol | 238.36 | Alcohol | Saturated furan ring with hydroxyl group | Aquilaria sinensis |
Isobaimuxinol | 238.36 | Alcohol (stereoisomer) | Stereochemical variation at C-3/C-4 | Aquilaria sinensis |
Baimuxinic acid | 252.34 | Carboxylic acid | Oxidation product of Baimuxinol | Aquilaria sinensis |
Baimuxinal | 222.33 | Aldehyde | Aldehyde group at C-12 | Aquilaria sinensis |
β-Selinene | 204.35 | Alkene | Bicyclic structure with exocyclic double bond | Multiple plant sources |
Key Observations:
- This compound vs. Baimuxinol: The absence of a hydroxyl group and presence of a double bond in this compound reduces polarity (MlogP: 2.74 vs.
- Stereoisomerism (Isobaimuxinol): Isobaimuxinol differs in stereochemistry at C-3/C-4, impacting its three-dimensional conformation and interaction with biological targets .
- Functional Group Derivatives : Baimuxinic acid (carboxylic acid) and Baimuxinal (aldehyde) exhibit distinct physicochemical properties, with Baimuxinal contributing more significantly to agarwood’s volatile aroma .
Pharmacological and Aromatic Roles
- Aromatic Contribution: this compound’s dehydrogenated structure enhances volatility compared to Baimuxinol, making it a key contributor to agarwood’s fragrance .
- Isobaimuxinol’s stereochemistry may alter receptor binding efficacy compared to this compound .
Molecular Properties and Drug-Likeness
Data from molecular docking studies () highlight differences in pharmacokinetic parameters:
- This compound: MlogP = 2.74, TPSA = 29.46, HBD = 1.
- Baimuxinal: Lower molecular weight (222.33) and higher TPSA (similar to aldehydes) suggest increased solubility but reduced membrane permeability compared to this compound.
Q & A
Basic Research Questions
Q. What are the established analytical techniques for characterizing Dehydrobaimuxinol’s purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is commonly used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) confirms structural integrity. Researchers should validate results against reference spectra from databases like PubChem or Reaxys and cross-check with X-ray crystallography for absolute configuration determination .
数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45
Q. How can researchers optimize synthetic routes for this compound to improve yield?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions. For example, fractional factorial designs can reduce experimental runs while maintaining statistical robustness. Kinetic studies via in-situ FTIR or HPLC monitoring may reveal rate-limiting steps .
彻底根治网卡网慢!极限优化你的网速!11:28
Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Cell-based assays (e.g., enzyme inhibition, receptor binding) should be prioritized based on the compound’s hypothesized targets. For instance, if targeting inflammatory pathways, use LPS-induced cytokine release models in macrophages (RAW 264.7 or THP-1 cells). Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate results with dose-response curves (IC₅₀/EC₅₀ calculations) .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25【论文必备工具】让导师对你刮目相看的SCI论文写作神器04:53
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetics (e.g., bioavailability vs. half-life) be resolved?
- Methodological Answer : Conduct replicated analyses using standardized protocols (e.g., same animal strain, dosing regimen). Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro-in vivo discrepancies. For instance, low bioavailability could stem from poor solubility; test this via biorelevant media dissolution studies and correlate with computational solubility predictions (e.g., COSMO-RS) .
Q. What strategies validate this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Use multi-omics approaches (transcriptomics, proteomics) to identify pathways modulated by the compound. CRISPR-Cas9 knockout models can confirm target specificity. For example, if this compound inhibits NF-κB, compare wild-type vs. NF-κB-knockout cells in downstream gene expression assays. Validate findings with orthogonal methods like siRNA silencing .
Q. How should researchers design a robust toxicity profile for this compound?
- Methodological Answer : Implement tiered testing:
- Tier 1 : Acute toxicity (OECD 423 guidelines) in rodents.
- Tier 2 : Sub-chronic studies (28-day repeat dosing) with histopathology and serum biomarkers (ALT, AST, creatinine).
- Tier 3 : Genotoxicity (Ames test, micronucleus assay) and cardiotoxicity (hERG channel inhibition screening).
Use benchmark dose (BMD) modeling to extrapolate safe exposure levels .
Q. What computational methods predict this compound’s metabolite formation and potential off-target effects?
- Methodological Answer : Use in silico tools like MetaSite for cytochrome P450 metabolism prediction and molecular docking (AutoDock Vina, Schrödinger) to assess off-target binding. Cross-validate with hepatic microsome incubations and high-resolution mass spectrometry (HRMS) for metabolite identification. Machine learning models (e.g., Random Forest) trained on ADME datasets can improve prediction accuracy .
Q. Data Analysis and Validation
Q. How to address batch-to-batch variability in this compound’s bioactivity data?
- Methodological Answer : Apply statistical process control (SPC) charts to monitor variability. Use ANOVA with post-hoc Tukey tests to identify outlier batches. Investigate root causes (e.g., raw material impurities, storage conditions) via failure mode and effects analysis (FMEA). Include internal reference standards in each assay to normalize data .
Q. What statistical frameworks are appropriate for dose-response studies of this compound?
- Methodological Answer : Fit data to four-parameter logistic models (e.g., Hill equation) using nonlinear regression (GraphPad Prism, R drc package). Assess goodness-of-fit via Akaike information criterion (AIC) and residual plots. For incomplete curves, use constrained models or Bayesian hierarchical approaches to estimate parameters with uncertainty intervals .
Q. Resource Guidance
Q. Where can researchers access high-quality spectral data or synthetic protocols for this compound?
- Methodological Answer : Consult open-access repositories like Zenodo or institutional databases (e.g., NIH Chemistry Resources). Collaborate via academic platforms (ResearchGate) to request unpublished data. For synthetic protocols, cross-reference patents (Google Patents, Espacenet) and peer-reviewed journals, prioritizing methods with detailed reproducibility metrics (e.g., yield ranges, characterization spectra) .
Propriétés
Numéro CAS |
105013-74-9 |
---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
[(1R,6S,9R)-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-2-yl]methanol |
InChI |
InChI=1S/C15H24O2/c1-13(2)11-6-8-14(3)7-4-5-12(10-16)15(14,9-11)17-13/h5,11,16H,4,6-10H2,1-3H3/t11-,14+,15+/m1/s1 |
Clé InChI |
JDBYBUVTDVWOAW-UGFHNGPFSA-N |
SMILES |
CC1(C2CCC3(CCC=C(C3(C2)O1)CO)C)C |
SMILES isomérique |
C[C@@]12CCC=C([C@@]13C[C@@H](CC2)C(O3)(C)C)CO |
SMILES canonique |
CC1(C2CCC3(CCC=C(C3(C2)O1)CO)C)C |
Synonymes |
Dehydrobaimuxinol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.